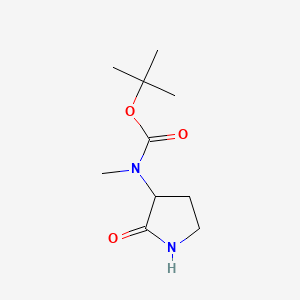![molecular formula C14H19BrN2O2 B15297506 tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate](/img/structure/B15297506.png)
tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate: is a chemical compound with the molecular formula C14H20BrNO2 It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a tert-butyl carbamate group and a bromophenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominating agent such as N-bromosuccinimide (NBS).
Carbamate Formation: The tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the bromophenyl group.
Coupling Reactions: The presence of the tert-butyl carbamate group makes the compound suitable for Suzuki coupling reactions, leading to the formation of biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of bases like cesium carbonate (Cs2CO3).
Major Products:
Biaryl Compounds: Formed through Suzuki coupling reactions.
Substituted Azetidines: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for catalysis and coordination chemistry.
Biology and Medicine:
Pharmacophore Development: Utilized in the development of pharmacophores for drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Bioconjugation: Applied in bioconjugation techniques for labeling and tracking biomolecules.
Industry:
Material Science: Investigated for its potential use in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-(4-bromophenyl)carbamate: Similar structure but lacks the azetidine ring.
tert-Butyl N-(4-iodophenyl)carbamate: Contains an iodine atom instead of a bromine atom.
tert-Butyl N-(4-chlorophenyl)carbamate: Contains a chlorine atom instead of a bromine atom.
Uniqueness:
Azetidine Ring: The presence of the azetidine ring in tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate distinguishes it from other similar compounds, providing unique steric and electronic properties.
Bromophenyl Group: The bromophenyl group offers specific reactivity and interaction potential, making this compound valuable in various synthetic and biological applications.
Eigenschaften
Molekularformel |
C14H19BrN2O2 |
|---|---|
Molekulargewicht |
327.22 g/mol |
IUPAC-Name |
tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)16-11-8-17(9-11)12-6-4-10(15)5-7-12/h4-7,11H,8-9H2,1-3H3,(H,16,18) |
InChI-Schlüssel |
AANJQXJDGXLXDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(3-Methoxyphenyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;dihydrochloride](/img/structure/B15297426.png)
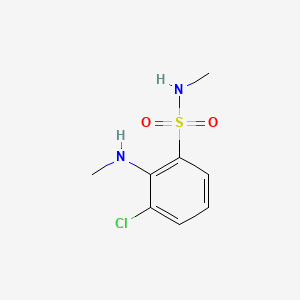
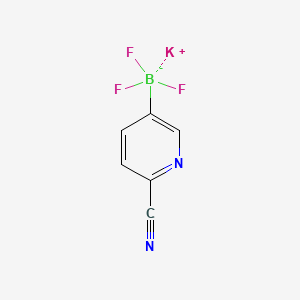
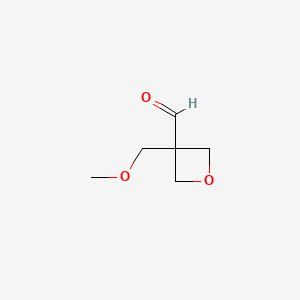
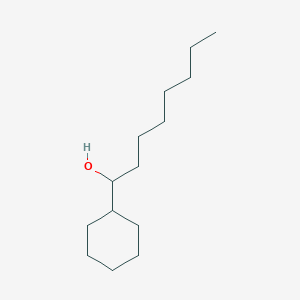
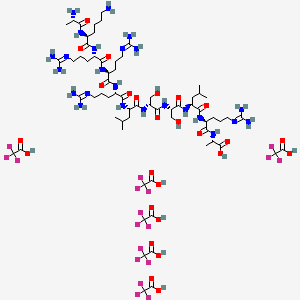
![2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide](/img/structure/B15297475.png)
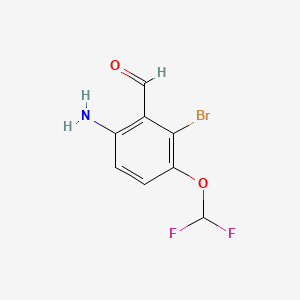

![2-[(3,5-Dichlorophenyl)formamido]propanoic acid](/img/structure/B15297492.png)
![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-ethylpiperidine-2-carboxylic acid](/img/structure/B15297495.png)
![N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride](/img/structure/B15297512.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B15297514.png)
